molecular formula C19H18N4O4S B2923582 N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1251579-54-0

N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Katalognummer B2923582
CAS-Nummer: 1251579-54-0
Molekulargewicht: 398.44
InChI-Schlüssel: DXTCRZFHPBJKKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been utilized in a wide range of applications .


Synthesis Analysis

The synthesis of N- and S-alkyl derivatives was carried out from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .


Molecular Structure Analysis

Based on XRD and DFT data, the aromaticity of the 1,3,4-oxadiazole ring was estimated . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

Oxadiazoles have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition Potential

  • Antibacterial and Enzyme Inhibition Activities : Compounds with a combination of 1,3,4-oxadiazole, azinane, sulfonamide, and acetamide functionalities have shown modest antibacterial potential and enzyme inhibition capacities. Specifically, derivatives have been identified with significant activity against bacterial strains and enzymes such as α-glucosidase and acetylcholinesterase, highlighting their potential for therapeutic applications in combating bacterial infections and enzyme-related disorders (Virk et al., 2023).

Computational and Pharmacological Evaluations

  • Computational and Pharmacological Insights : Research on novel 1,3,4-oxadiazole derivatives, including computational studies and pharmacological evaluations, has explored their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies indicate the versatility of these compounds in drug development, with certain derivatives showing promising results in multiple biological assays, thereby suggesting a wide range of potential medical applications (Faheem, 2018).

Antimicrobial and Hemolytic Activity

  • Synthesis and Screening for Antibacterial Activity : The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been undertaken, with evaluations of their antibacterial potentials. Such research endeavors highlight the compound's effectiveness against various bacterial strains, underscoring its potential in developing new antimicrobial agents (Iqbal et al., 2017).

Molecular Docking Studies

  • Molecular Docking and BSA Binding : Investigations into the binding interactions with serum albumin and molecular docking studies provide insights into the compound's potential for targeted drug delivery and interaction with biological macromolecules. This research underscores the importance of understanding the molecular basis of compound interactions within biological systems, paving the way for the design of more effective therapeutic agents (Virk et al., 2023).

Eigenschaften

IUPAC Name

N-[4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13(24)20-16-7-9-17(10-8-16)28(25,26)23-11-15(12-23)19-21-18(22-27-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTCRZFHPBJKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.